Pharmacopoeial Designation: L-Ampicillin as Ampicillin EP Impurity B
L-Ampicillin is formally designated as Ampicillin EP Impurity B in the European Pharmacopoeia monographs, distinguishing it from other defined impurities such as Ampicillinyl-D-phenylglycine (Impurity E) [1]. This official recognition establishes L-Ampicillin as the required reference standard for identifying and quantifying the L-enantiomer in Ampicillin drug substance and finished product testing, with a regulatory expectation of control typically below 0.1% [2].
| Evidence Dimension | Pharmacopoeial impurity designation |
|---|---|
| Target Compound Data | EP Impurity B (L-Ampicillin); CAS 19379-33-0; defined as (2S,5R,6R)-6-[[(2S)-2-amino-2-phenylacetyl]amino] derivative [1] |
| Comparator Or Baseline | EP Impurity E (Ampicillinyl-D-phenylglycine) [1]; other designated Ampicillin impurities (Impurity C, J, L, etc.) [3] |
| Quantified Difference | L-Ampicillin is the only EP-defined impurity representing the L-stereoisomer of Ampicillin; other impurities arise from different synthetic or degradation pathways [1] |
| Conditions | European Pharmacopoeia (EP) monograph specifications for Ampicillin |
Why This Matters
For ANDA filers and QC laboratories, procurement of the correct EP-designated impurity standard is a regulatory requirement; using an incorrect impurity reference material invalidates method validation and compliance.
- [1] Chemical Papers. Synthesis and characterization of potential impurities of Ampicillin trihydrate: Ampicillinyl-D-phenylglycine (Ph. Eur impurity E) & L-Ampicillin (Ph. Eur impurity B). 2026. View Source
- [2] ScienceDirect. Pharmaceutical development and specification of stereoisomers. 1998. View Source
- [3] Shenzhen Phys-Standard. Ampicillin EP Impurity J (CAS 6489-58-3) and other impurity listing. 2020. View Source
